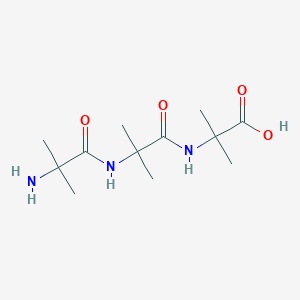
2-Methylalanyl-2-methylalanyl-2-methylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylalanyl-2-methylalanyl-2-methylalanine is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of three methyl groups attached to the alanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylalanyl-2-methylalanyl-2-methylalanine involves several steps. One common method includes the condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride. Finally, the cyano groups are hydrolyzed with acid to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available and cost-effective raw materials, maintaining mild reaction conditions, and ensuring high yield and purity. The total yield of the industrial process can reach up to 80-83%, with the purity of the final product exceeding 99.6% .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylalanyl-2-methylalanyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methylalanyl-2-methylalanyl-2-methylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylalanyl-2-methylalanyl-2-methylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylalanine: A simpler analog with one methyl group.
N-Pyridoxyl-2-Methylalanine-5-Phosphate: A derivative with additional functional groups.
β-Methylamino-L-alanine: A neurotoxic analog produced by cyanobacteria.
Uniqueness
2-Methylalanyl-2-methylalanyl-2-methylalanine is unique due to its multiple methyl groups, which confer distinct structural and chemical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
50348-89-5 |
|---|---|
Fórmula molecular |
C12H23N3O4 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
2-[[2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H23N3O4/c1-10(2,13)7(16)14-11(3,4)8(17)15-12(5,6)9(18)19/h13H2,1-6H3,(H,14,16)(H,15,17)(H,18,19) |
Clave InChI |
KIYPXJWEIKRDBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



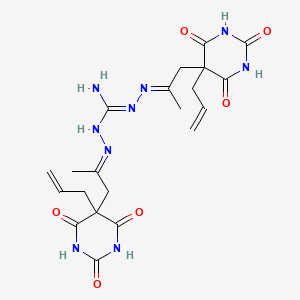
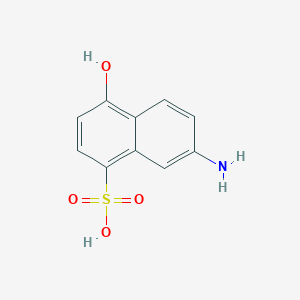
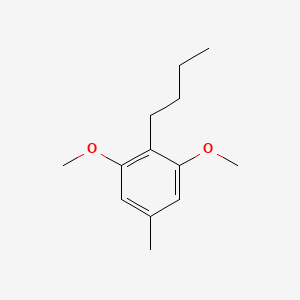
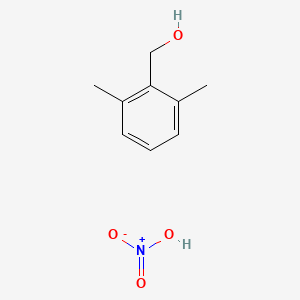

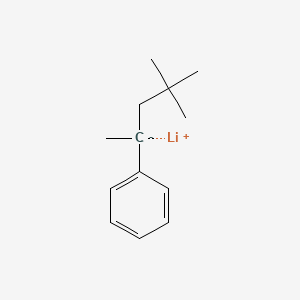

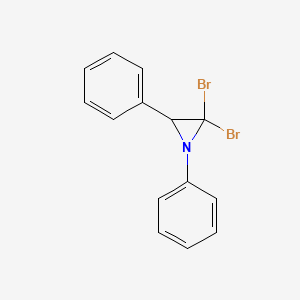
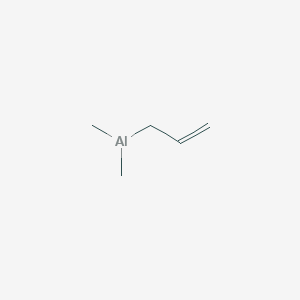

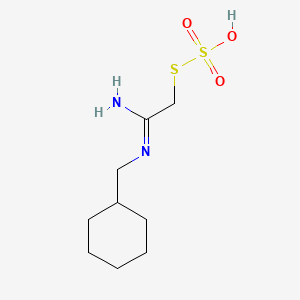
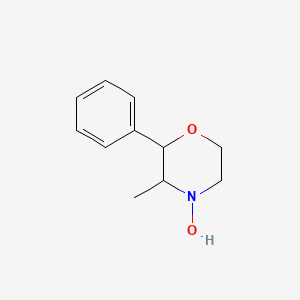
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
